molecular formula C13H15N5O3S B11072611 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide

2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No.: B11072611
M. Wt: 321.36 g/mol
InChI Key: DQRJVCMNTDZQFE-UHFFFAOYSA-N
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Description

2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Thioether Formation: The triazole ring is then reacted with an alkyl halide to introduce the thioether group.

    Acetamide Formation: The final step involves the reaction of the thioether-triazole intermediate with an acylating agent to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Research: The compound is used in studies involving enzyme inhibition and protein binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE
  • 2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]ACETAMIDE

Uniqueness

What sets 2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the triazole and nitro groups allows for a wide range of chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C13H15N5O3S

Molecular Weight

321.36 g/mol

IUPAC Name

2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide

InChI

InChI=1S/C13H15N5O3S/c1-3-11-15-13(17-16-11)22-7-12(19)14-10-6-9(18(20)21)5-4-8(10)2/h4-6H,3,7H2,1-2H3,(H,14,19)(H,15,16,17)

InChI Key

DQRJVCMNTDZQFE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NN1)SCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C

Origin of Product

United States

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